molecular formula C25H27N3O5 B11016936 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11016936
M. Wt: 449.5 g/mol
InChI Key: WMWSMVIOQPLIIY-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that combines structural elements from benzimidazole and chromenone (coumarin) families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Attachment of the Methoxyethyl Group: The 2-methoxyethyl group is introduced via alkylation using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Chromenone Derivative: The chromenone moiety is synthesized separately, often starting from salicylaldehyde and undergoing cyclization reactions.

    Coupling of Benzimidazole and Chromenone Units: The final step involves coupling the benzimidazole and chromenone units through a propanamide linker, typically using amide bond formation reactions facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the chromenone moiety can be reduced to alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study biological processes involving benzimidazole and chromenone derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to nucleic acids or proteins, while the chromenone moiety can interact with various cellular components. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
  • N-{[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-ethoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Uniqueness

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the presence of both methoxyethyl and methoxychromenone groups, which can enhance its solubility and bioavailability. This compound’s specific structural features may also confer unique binding properties and biological activities compared to its analogs.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C25H27N3O5/c1-16-12-25(30)33-22-14-21(32-3)17(13-18(16)22)8-9-24(29)26-15-23-27-19-6-4-5-7-20(19)28(23)10-11-31-2/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,29)

InChI Key

WMWSMVIOQPLIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3CCOC

Origin of Product

United States

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